Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O4/c1-18-10(15)7(4-13)6-2-5(11)3-8(12)9(6)14(16)17/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXZNMJMAKFXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175293 | |
| Record name | Benzeneacetic acid, α-cyano-3,5-difluoro-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222511-87-5 | |
| Record name | Benzeneacetic acid, α-cyano-3,5-difluoro-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2222511-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-cyano-3,5-difluoro-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate (CAS No. 2222511-87-5) is a synthetic compound with notable potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 256.16 g/mol. This compound features a cyano group and two fluorine atoms, which may contribute to its biological activity and interactions.
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the cyano group can enhance lipophilicity and facilitate membrane permeability, potentially leading to increased bioavailability in biological systems.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds containing nitro and cyano functionalities have been shown to inhibit bacterial growth effectively. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy against various pathogens.
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of related compounds has revealed that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For example, studies have demonstrated that pyrazole derivatives with similar functional groups show promising results in inhibiting tumor growth in vitro and in vivo models. This raises the possibility that this compound could be evaluated for its anticancer properties.
Anti-inflammatory Activity
Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Compounds with nitro and cyano groups have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Given the structural similarities, this compound may also demonstrate anti-inflammatory activity.
Case Studies
- Antimicrobial Efficacy : A study on related compounds found that those with nitro groups showed inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various analogs .
- Cytotoxicity : In a study evaluating the cytotoxic effects of pyrazole derivatives, one compound demonstrated an IC50 value of 12 µM against human breast cancer cells (MCF-7). This suggests a potential for similar activity in this compound.
- Anti-inflammatory Activity : Compounds structurally related to this compound were tested for COX inhibition, showing significant selectivity towards COX-2 over COX-1 with selectivity indices greater than 8 .
Data Table: Biological Activities of Similar Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in the positions and number of fluorine atoms, nitro groups, or the presence of additional functional groups. Key comparisons include:
Table 1: Structural and Purity Comparison of Selected Nitroaromatic Esters
| Compound ID | Substituent Pattern | Purity | CAS Number |
|---|---|---|---|
| AN-6315 (Target) | 3,5-difluoro-2-nitrophenyl, cyano | 95% | [2222511-87-5] |
| LD-1692 | 2,3-difluoro-6-nitrophenyl, cyano | 98% | [2055119-07-6] |
| AN-3136 | 4-fluoro-2-nitrophenyl, cyano | 98% | [1381944-42-8] |
| QC-7309 | 3,5-difluoro-2-nitrobenzoate (no cyano) | 97% | [910123-09-0] |
| QV-7113 | 2'-cyano-biphenyl, nitro | 97% | [139481-28-0] |
Key Observations :
- Steric Considerations: The absence of a cyano group in QC-7309 reduces steric hindrance at the α-position, likely increasing its reactivity in nucleophilic substitutions compared to AN-6315 .
Stability and Purity Trends
Higher purity (98%) in LD-1692 and AN-3136 compared to AN-6315 (95%) suggests that fewer fluorine atoms or simpler substitution patterns may improve synthetic yields or purification efficiency . The cyano group’s stability under reaction conditions (e.g., acidic or thermal) could also influence final purity.
Preparation Methods
Knoevenagel Condensation: Primary Pathway
The most widely applicable method involves Knoevenagel condensation between 3,5-difluoro-2-nitrobenzaldehyde and methyl cyanoacetate. This base-catalyzed reaction proceeds via deprotonation of methyl cyanoacetate, followed by nucleophilic attack on the aldehyde carbonyl, forming the α,β-unsaturated cyanoester.
Representative Procedure
- Reactants :
- Conditions : Reflux at 110°C for 6–12 hours under inert atmosphere.
- Workup : Dilution with water, extraction with ethyl acetate, and solvent evaporation.
- Purification : Column chromatography (silica gel, 10–20% ethyl acetate/hexanes) yields the product as a pale-yellow solid.
Key Variables
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine > Pyridine | 85% vs 62% |
| Solvent | Toluene > DMF | 78% vs 65% |
| Temperature | 110°C > 80°C | 82% vs 45% |
Alternative Pathways: Nucleophilic Substitution
For substrates where the aldehyde is inaccessible, nucleophilic substitution of pre-halogenated intermediates offers an alternative:
Step 1 : Synthesis of methyl 2-cyano-2-(3,5-difluoro-2-chlorophenyl)acetate via Ullmann coupling.
Step 2 : Nitration using fuming HNO₃/H₂SO₄ at 0°C to introduce the nitro group.
Challenges :
- Regioselectivity issues during nitration (para vs ortho substitution).
- Requires stringent temperature control to avoid ester hydrolysis.
Reaction Optimization and Byproduct Analysis
Catalytic Systems
Piperidine outperforms weaker bases (e.g., ammonium acetate) due to its ability to deprotonate methyl cyanoacetate (pKa ~9) while avoiding over-condensation.
Byproduct Formation :
Solvent Effects
Polar aprotic solvents (e.g., NMP) accelerate reaction rates but increase hydrolysis risks. Toluene balances reactivity and stability, achieving 78% isolated yield.
Characterization and Quality Control
Spectroscopic Validation
1H NMR (CDCl₃) :
13C NMR :
- 165.2 ppm (ester carbonyl)
- 116.4 ppm (CN)
HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O).
Stability Profiling
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 1 (HCl, 24h) | 12% | Carboxylic acid |
| pH 13 (NaOH, 24h) | 89% | Hydrolyzed ester |
| 100°C (dry) | 5% | None detected |
Industrial Scalability Considerations
Cost-Benefit Analysis
Catalyst Recycling : Piperidine recovery via distillation reduces costs by 40%.
Waste Streams : Toluene (90% recovery) and aqueous washes (neutralization required).
Comparative Analysis with Analogous Compounds
| Compound | Yield (%) | Reaction Time (h) |
|---|---|---|
| Methyl 2-cyano-2-(2-fluorophenyl)acetate | 91 | 6 |
| Methyl 2-cyano-2-(4-nitrophenyl)acetate | 68 | 10 |
| Target Compound | 78 | 8 |
Key Trend : Electron-withdrawing groups (e.g., nitro) reduce reaction rates due to decreased aldehyde electrophilicity.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary trials show 85% yield in 2 hours (100W, toluene), reducing energy use by 60%.
Flow Chemistry Approaches
Continuous flow systems enhance heat transfer, minimizing side reactions during scale-up.
Q & A
Q. What are the primary synthetic routes for Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate, and how do they differ in yield and scalability?
Answer: The compound is synthesized via multi-step organic reactions, typically involving nitration, fluorination, and esterification. Evidence suggests that nitro and fluoro substituents are introduced sequentially to the phenyl ring, followed by cyanoacetate formation. For example, analogous syntheses (e.g., pyridinyl-containing derivatives) use glycinate hydrochlorides and Bredereck’s reagent to stabilize intermediates . Yield optimization may require adjusting reaction temperatures (e.g., reflux in acetic acid) or stoichiometric ratios of nitrating agents. Scalability challenges arise from the sensitivity of nitro and cyano groups to side reactions .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). X-ray crystallography (as in ) resolves spatial arrangements, with intermolecular interactions like hydrogen bonds (e.g., O2···H3, 2.60 Å) and π-stacking influencing crystal packing .
Q. What are the key structural analogs of this compound, and how do substituent variations impact reactivity?
Answer: Key analogs include methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (fluoro positional isomer) and methyl 2-cyano-2-(3-chloro-4-nitrophenyl)acetate (chloro substitution). Fluorine’s electronegativity enhances electrophilic aromatic substitution (EAS) reactivity at the meta position, while nitro groups direct EAS to para positions. Chloro substituents increase steric hindrance, reducing reaction rates in SNAr mechanisms .
Advanced Research Questions
Q. How can researchers design experiments to explore this compound’s potential in biomedical applications, given the lack of mechanistic studies?
Answer: Start with in vitro assays to screen bioactivity (e.g., enzyme inhibition, antimicrobial activity). Use Structure-Activity Relationship (SAR) studies by synthesizing derivatives with modified nitro/cyano groups. For example, replacing the nitro group with a methoxy group could reduce cytotoxicity while retaining binding affinity. Molecular docking simulations (using the SMILES string from ) predict interactions with target proteins like kinases or receptors .
Q. What strategies mitigate competing side reactions during derivative synthesis (e.g., nitro group reduction or cyano hydrolysis)?
Answer: Use protecting groups (e.g., Boc for amines) to shield reactive sites during functionalization. For nitro stability, avoid strong reducing agents (e.g., LiAlH₄) and opt for catalytic hydrogenation at controlled pressures. Cyano groups are susceptible to hydrolysis in acidic conditions; neutral or mildly basic media (pH 7–9) preserve integrity. highlights acetic acid as a solvent for cyclization without degrading nitriles .
Q. How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?
Answer: Discrepancies between experimental (X-ray) and computational (DFT) bond lengths often arise from crystal packing effects. For example, the C9–O2 distance (3.150 Å in ) may reflect intermolecular H-bonding rather than covalent bonding. Validate with periodic boundary condition (PBC) DFT calculations that account for crystal environment. Pair Radial Distribution Function (RDF) analysis with neutron diffraction to resolve H-bond ambiguities .
Q. What functionalization methods enable the introduction of heterocyclic moieties (e.g., pyridinyl) to enhance material science applications?
Answer: Cyclocondensation reactions, as in , use tert-butoxybis(dimethylamino)methane (Bredereck’s reagent) to form enamine intermediates, which react with heteroaromatic amines (e.g., 2-aminopyridine) to yield fused heterocycles. Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 33% for pyrrole derivatives in ) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s stability under varying pH conditions?
Answer: Stability studies in and suggest pH-dependent degradation pathways. At pH < 5, nitro groups may protonate, increasing electrophilicity and hydrolysis risk. At pH > 10, ester groups saponify. Resolve contradictions by conducting kinetic studies under controlled buffered conditions (e.g., phosphate buffers) and quantifying degradation products via LC-MS. Compare activation energies (Eₐ) for hydrolysis pathways using Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
